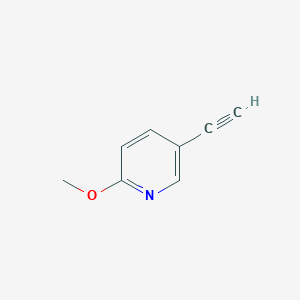

5-Ethynyl-2-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-5-8(10-2)9-6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHVRXMDMIUWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610726 | |

| Record name | 5-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663955-59-7 | |

| Record name | 5-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Ethynyl-2-methoxypyridine: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2-methoxypyridine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with an ethynyl group and a methoxy group, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 663955-59-7 | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 196.2 °C at 760 mmHg | [2][3] |

| Solubility | Poorly soluble in water, slightly soluble in ethanol. Expected to be soluble in common organic solvents such as methanol, DMSO, DMF, acetonitrile, ethyl acetate, and dichloromethane. | [3] |

| Stability | Stable under normal laboratory conditions but may be sensitive to strong acids or bases. | [4] |

Table 1: Physical and Chemical Properties of this compound

Synthesis and Purification

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of similar pyridine derivatives.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

5-Bromo-2-methoxypyridine (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a dry, inert-atmosphere-flushed flask, add 5-bromo-2-methoxypyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine.

-

Add ethynyltrimethylsilane dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in methanol and add potassium carbonate.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Experimental Protocol: Purification by Flash Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

A potential recrystallization can be performed using a solvent system such as hexanes/ethyl acetate or methanol/water to further purify the solid product.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H and ¹³C NMR Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| H (ethynyl) | ~3.1 | s |

| H-3 | ~6.8 | d |

| H-4 | ~7.6 | dd |

| H-6 | ~8.2 | d |

| OCH₃ | ~3.9 | s |

Table 2: Predicted ¹H NMR Data for this compound

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C (ethynyl, CH) | ~78 |

| C (ethynyl, C) | ~82 |

| C-2 | ~163 |

| C-3 | ~112 |

| C-4 | ~139 |

| C-5 | ~118 |

| C-6 | ~149 |

| OCH₃ | ~54 |

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡C-H stretch (alkyne) | ~3300 |

| C≡C stretch (alkyne) | ~2100-2260 |

| C-H stretch (aromatic) | ~3000-3100 |

| C=C, C=N stretch (aromatic) | ~1400-1600 |

| C-O stretch (methoxy) | ~1000-1300 |

| C-H bend (aromatic) | ~690-900 |

Table 4: Predicted IR Absorption Frequencies for this compound

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 133. Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 118, or the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring.

Caption: Predicted Mass Spectrometry Fragmentation.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by the ethynyl and methoxy groups, as well as the pyridine ring itself.

-

Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in various reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and nucleophilic additions. This allows for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

-

Methoxy Group: The methoxy group can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for functionalization.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be involved in coordination with metal centers.

While there is no direct evidence in the searched literature of this compound being involved in specific signaling pathways, its structural motifs are present in molecules that are of interest in drug discovery. For instance, substituted pyridines are common scaffolds in medicinal chemistry, and the ethynyl group can act as a key pharmacophore or a reactive handle for covalent modification of biological targets. Its potential as a building block for inhibitors of various enzymes or receptors makes it a valuable compound for library synthesis in drug development programs.

Caption: Role in Drug Discovery Workflow.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the context of medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and the reactivity of its functional groups allow for the creation of diverse molecular libraries. While further research is needed to elucidate its specific biological activities and involvement in signaling pathways, its chemical properties make it a compound of high interest for researchers and professionals in the field of drug development. This guide provides a foundational understanding of its core properties and methodologies for its synthesis and characterization, serving as a valuable resource for its application in the laboratory.

References

Synthesis of 5-Ethynyl-2-methoxypyridine from 5-Bromo-2-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-ethynyl-2-methoxypyridine, a valuable building block in medicinal chemistry, starting from 5-bromo-2-methoxypyridine. The synthesis is a two-step process involving a Sonogashira coupling reaction followed by a deprotection step.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Sonogashira Coupling of 5-Bromo-2-methoxypyridine with Trimethylsilylacetylene

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this step, the aryl bromide, 5-bromo-2-methoxypyridine, is coupled with trimethylsilylacetylene, a protected form of acetylene. The use of a silyl protecting group prevents the unwanted homocoupling of the terminal alkyne.

Data Presentation: Reaction Conditions for Sonogashira Coupling

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, including analogs of 5-bromo-2-methoxypyridine, with terminal alkynes. These conditions can serve as a starting point for optimization.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-(5-Bromopyridin-2-yl)ethanone | Trimethylsilylacetylene | Pd(PPh₃)₄ (1.8) | CuI (4.8) | - | Diisopropylamine | THF | RT | 12 | 84 |

| 2 | 5-Bromopyrimidine analog | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | THF | RT | 4 | 92 |

| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 90 |

| 4 | 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | DMF | 80 | - | - |

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for a closely related substrate, 1-(5-bromopyridin-2-yl)ethanone.

Materials:

-

5-bromo-2-methoxypyridine

-

Trimethylsilylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard Schlenk line glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 5-bromo-2-methoxypyridine (1.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.018 eq) and copper(I) iodide (0.048 eq).

-

Add anhydrous tetrahydrofuran (THF) and diisopropylamine via syringe.

-

Cool the reaction mixture in an ice bath.

-

Slowly add trimethylsilylacetylene (1.1 eq) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine, by column chromatography on silica gel.

Step 2: Deprotection of 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne, this compound. This is typically achieved under mild basic conditions.

Data Presentation: Deprotection Conditions

| Entry | Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | TMS-alkyne | K₂CO₃ | Methanol | RT | 2 | High |

| 2 | TMS-alkyne | TBAF | THF | RT | 0.5-2 | - |

| 3 | TMS-alkyne | Sodium ascorbate, CuSO₄ | - | - | <1 | High |

Experimental Protocol: Deprotection

This protocol utilizes potassium carbonate in methanol, a common and effective method for TMS deprotection of alkynes.[1]

Materials:

-

2-methoxy-5-((trimethylsilyl)ethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Nitrogen gas

Procedure:

-

Dissolve the TMS-protected alkyne, 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine, (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium carbonate (catalytic amount, e.g., 0.1-0.2 eq) to the solution.

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to yield the crude product.

-

If necessary, purify the this compound by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway/Experimental Workflow

References

Spectroscopic Profile of 5-Ethynyl-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Ethynyl-2-methoxypyridine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines predicted data based on closely related analogs and established spectroscopic principles. Detailed experimental protocols for its synthesis and analysis are also provided to facilitate its use in research and development.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Proton Designation | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| H-3 | ~6.8 - 7.0 | d |

| H-4 | ~7.6 - 7.8 | dd |

| H-6 | ~8.2 - 8.4 | d |

| -OCH₃ | ~3.9 | s |

| Ethynyl-H | ~3.1 | s |

Predictions are based on known substituent effects on the pyridine ring and analysis of similar structures.

¹³C NMR (Predicted)

| Carbon Designation | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~163 |

| C-3 | ~111 |

| C-4 | ~140 |

| C-5 | ~118 |

| C-6 | ~149 |

| -OCH₃ | ~54 |

| C≡CH | ~83 |

| C≡CH | ~78 |

Predictions are based on known substituent effects on the pyridine ring and analysis of similar structures.

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C-H (aromatic) | ~3100-3000 | Medium |

| C≡C stretch | ~2110 | Medium to weak |

| C=N, C=C stretch (aromatic) | ~1600-1450 | Medium to strong |

| C-O stretch (aryl ether) | ~1250 | Strong |

Mass Spectrometry (MS)

The predicted mass spectrometry data for this compound (C₈H₇NO, Molecular Weight: 133.15 g/mol ) indicates the following potential adducts.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 134.06004 |

| [M+Na]⁺ | 156.04198 |

| [M]⁺ | 133.05221 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Sonogashira Coupling

This protocol describes the synthesis of this compound from 5-bromo-2-methoxypyridine and a suitable acetylene source.

Materials:

-

5-bromo-2-methoxypyridine

-

Ethynyltrimethylsilane or Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) for deprotection

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

Add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in THF and treat with TBAF (1.1 eq) to remove the trimethylsilyl protecting group.

-

Stir at room temperature for 1 hour.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program that allows for the separation of the compound from any impurities. The mass spectrometer is typically operated in electron ionization (EI) mode.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Solubility Profile of 5-Ethynyl-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethynyl-2-methoxypyridine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative solubility assessment based on the compound's molecular structure and established solubility principles. Furthermore, it offers detailed experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate precise quantitative data.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₇NO.[1][2] Its molecular structure, featuring a polar pyridine ring, a methoxy group, and a nonpolar ethynyl group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo studies.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its structural components.[3][4][5] The pyridine ring and the methoxy group introduce polarity and the capacity for hydrogen bonding, while the ethynyl group and the aromatic ring contribute to its nonpolar character.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring and the oxygen of the methoxy group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with the polar functionalities of the solute. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity and can solvate both the polar and nonpolar parts of the molecule to some extent. |

| Nonpolar | Hexane, Toluene | Low | The significant nonpolar character of these solvents makes them poor solvents for the polar pyridine and methoxy groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a range of organic compounds. Pyridine itself is soluble in chloroform.[6] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature.[7][8][9] The shake-flask method is the gold standard for this determination.[10]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution.[10][11][12][13]

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplate

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well microplate.

-

Add a small volume of the this compound DMSO stock solution to the buffer to create a range of final concentrations.

-

Mix the solutions and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance using a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.

-

The kinetic solubility is defined as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

References

- 1. This compound 663955-59-7 [sigmaaldrich.com]

- 2. CAS 663955-59-7 | this compound - Synblock [synblock.com]

- 3. saltise.ca [saltise.ca]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Commercial availability and suppliers of 5-Ethynyl-2-methoxypyridine

For researchers, scientists, and drug development professionals, 5-Ethynyl-2-methoxypyridine is a valuable heterocyclic building block with emerging applications in medicinal chemistry and neuroscience. This technical guide provides an in-depth overview of its commercial availability, synthesis, and potential biological significance.

Commercial Availability and Suppliers

This compound (CAS No. 663955-59-7) is commercially available from a range of chemical suppliers. Purity levels and pricing vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their experimental work. Below is a summary of some commercially available options. A related isomer, 2-Ethynyl-5-methoxypyridine, is also available from suppliers such as Sigma-Aldrich.

| Supplier | Purity | Quantity | Price (USD) |

| INDOFINE Chemical Company | 97% | 250 mg | $133.00 |

| 1 g | $395.00 | ||

| Astatech | 95% | 0.25 g | $117.00 |

| Synblock | ≥98% | - | Request Quote |

| Parchem | - | - | Request Quote |

| CP Lab Safety | 95% | 5 g | - |

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]

A general experimental workflow for the synthesis of this compound via a Sonogashira coupling is outlined below.

References

5-Ethynyl-2-methoxypyridine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2-methoxypyridine is a heterocyclic building block that has garnered significant interest in medicinal chemistry due to its unique structural and electronic properties. The presence of a reactive ethynyl group and a methoxypyridine core allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. The pyridine ring is a common motif in many FDA-approved drugs, often serving as a bioisosteric replacement for a phenyl ring to enhance biological activity and improve physicochemical properties.[1] The ethynyl group provides a rigid linker and can participate in key interactions with biological targets, including covalent bond formation and hydrogen bonding. This guide explores the synthesis, key applications, and future potential of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors, anticancer agents, and modulators of other key biological targets.

Synthesis of this compound and its Derivatives

The primary method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound Derivatives

Materials:

-

5-Bromo-2-methoxypyridine (or other suitable halide)

-

Terminal alkyne (e.g., trimethylsilylacetylene, followed by deprotection)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-methoxypyridine (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).

-

Add the anhydrous solvent, followed by the base (2.0-3.0 eq).

-

To this mixture, add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Workflow for Sonogashira Coupling:

Caption: Workflow for the synthesis of this compound derivatives via Sonogashira coupling.

Applications in Medicinal Chemistry

Kinase Inhibitors and Anticancer Agents

The 2-methoxypyridine scaffold is a prevalent feature in a multitude of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The ethynyl group at the 5-position can be exploited to enhance binding affinity and selectivity for the target kinase.

While specific IC50 values for compounds solely featuring the this compound core are not extensively reported in publicly available literature, the broader class of methoxypyridine derivatives has demonstrated significant potential. For instance, a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have shown potent cytotoxic activity against various cancer cell lines.[3] This suggests that the incorporation of the 5-ethynyl group could be a promising strategy for developing novel and potent anticancer agents.

Table 1: Representative Cytotoxic Activity of Methoxypyridine Derivatives

| Compound | Modification | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A-549 IC50 (µM) |

| Analog 1 | 4-(4-Fluorophenyl) | 5.2 | 7.8 | 6.5 |

| Analog 2 | 4-(4-Chlorophenyl) | 4.1 | 6.2 | 5.3 |

| Analog 3 | 4-(4-Bromophenyl) | 3.8 | 5.5 | 4.9 |

| Analog 4 | 4-(4-Methoxyphenyl) | 8.9 | 10.2 | 9.5 |

| Data is representative of the class of compounds and not specific to this compound derivatives.[3] |

PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Dual inhibitors of PI3K and mTOR are therefore attractive therapeutic targets. A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[2] One notable compound, 22c , which features a quinoline core attached to a methoxypyridine moiety, demonstrated potent inhibitory activity against both PI3Kα and mTOR.[2]

Table 2: In Vitro Activity of a Representative Methoxypyridine-based PI3K/mTOR Inhibitor

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) |

| 22c | 0.22 | 23 | 20 | 130 |

Data from a study on sulfonamide methoxypyridine derivatives.[2]

PI3K/mTOR Signaling Pathway and Inhibition:

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of dual inhibitors.

Modulators of Other Biological Targets

The versatility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have been explored as:

-

Antiviral Agents: The carbocyclic analogue of 5-ethynyl-2'-deoxyuridine has shown modest activity against herpes simplex virus, types 1 and 2.[4]

-

PET Ligands: Radiolabeled derivatives of this compound could potentially be developed as positron emission tomography (PET) ligands for imaging various biological targets in the central nervous system.

Future Perspectives

The unique combination of a reactive ethynyl group and a biologically relevant methoxypyridine core makes this compound a highly attractive starting point for the design of novel therapeutics. Future research efforts should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of substitutions on both the pyridine ring and the ethynyl group is needed to fully understand the SAR and optimize potency and selectivity for various targets.

-

Exploration of New Therapeutic Areas: The scaffold's potential in other disease areas, such as neurodegenerative diseases and inflammatory disorders, warrants further investigation.

-

Development of Covalent Inhibitors: The terminal alkyne can be utilized to design targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Conclusion

This compound is a promising and versatile scaffold in medicinal chemistry. Its synthetic accessibility via the Sonogashira coupling and the diverse chemical modifications it can undergo provide a rich platform for the development of novel drug candidates. While more extensive quantitative data on specific derivatives are needed, the existing evidence strongly suggests its potential in the design of potent and selective inhibitors for a range of biological targets, particularly in the field of oncology. Continued exploration of this scaffold is likely to yield new and effective therapeutic agents.

References

The Reactivity Landscape of 5-Ethynyl-2-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the ethynyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a versatile handle for molecular elaboration and the synthesis of complex bioactive compounds. 5-Ethynyl-2-methoxypyridine, a readily accessible building block, presents a particularly interesting case study in reactivity, where the electronic properties of the pyridine ring and the methoxy substituent modulate the behavior of the terminal alkyne. This technical guide provides a comprehensive overview of the key reactions of the ethynyl group in this compound, including detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in drug discovery and development.

Sonogashira Cross-Coupling: A Gateway to Aryl- and Vinyl-Substituted Pyridines

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] For this compound, this reaction provides a direct route to a diverse array of substituted pyridine derivatives, which are prevalent motifs in pharmaceutical agents. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base.[1]

Quantitative Data for Sonogashira Coupling Reactions

While specific data for a wide range of Sonogashira reactions with this compound is dispersed throughout the literature, the following table summarizes representative conditions and yields for the coupling of similar bromopyridine substrates, which can serve as a benchmark for reaction optimization.

| Aryl/Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-methoxypyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 12 | >90[1] |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF:DMA 9:1 | 75 | 72 | <2 (Batch) |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF:DMA 9:1 | 80 | Flow | 60[2] |

Detailed Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl halides.[2]

Materials:

-

This compound

-

4-Iodotoluene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%) and copper(I) iodide (e.g., 4-10 mol%).

-

Add this compound (1.0 equivalent) and 4-iodotoluene (1.1 equivalents).

-

Add anhydrous DMF and triethylamine (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-5-(p-tolylethynyl)pyridine.

References

5-Ethynyl-2-methoxypyridine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2-methoxypyridine is a key building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a pyridine ring functionalized with both a reactive ethynyl group and a methoxy group, allows for a diverse range of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of a wide array of complex heterocyclic compounds, many of which are of significant interest in drug discovery and materials science. The ethynyl moiety serves as a versatile handle for various coupling and cycloaddition reactions, while the methoxy-substituted pyridine core is a common motif in many biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of fused heterocyclic systems, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, a suitable 5-halo-2-methoxypyridine (typically 5-bromo-2-methoxypyridine) is coupled with a protected or unprotected acetylene source.

General Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Quantitative Data for Sonogashira Coupling Reactions

The following table summarizes various reported conditions for the Sonogashira coupling to synthesize this compound and its analogs, highlighting the versatility of this reaction.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | [4][5] |

| 2 | 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | THF / Et₃N | RT | 16 | 64 | [6] |

| 3 | 5-Iodo-2-benzyloxypyrimidine | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 | [1] |

| 4 | 5-Iodo-2-benzyloxypyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 | [1] |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example for the synthesis of an alkynylpyridine derivative.

Materials:

-

5-Bromo-3-fluoro-2-cyanopyridine

-

Terminal alkyne (e.g., 4-ethylphenylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Argon or Nitrogen gas

Procedure:

-

To a degassed solution of 5-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[6]

-

Degas the reaction mixture for an additional 5 minutes at room temperature.[6]

-

Add the terminal alkyne (1 equiv) dropwise to the reaction mixture.[6]

-

Stir the reaction at room temperature for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-methoxypyridine derivative.

Applications in the Synthesis of Fused Heterocyclic Compounds

The ethynyl group of this compound is a versatile functional group that can participate in various cycloaddition and annulation reactions to construct a wide range of fused heterocyclic systems.

[3+2] Cycloaddition Reactions

[3+2] cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. This compound can act as the dipolarophile in these reactions, reacting with various 1,3-dipoles.

Isoxazoles can be synthesized through the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne functionality of this compound. The nitrile oxide is typically generated in situ from an aldoxime.

Caption: Synthesis of isoxazoles from this compound.

Detailed Experimental Protocol: Isoxazole Synthesis

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne.

Materials:

-

This compound

-

Aldoxime (e.g., benzaldoxime)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the aldoxime (1.5 equiv) and this compound (1 equiv) in DCM.

-

Add PIFA (1.5 equiv) to the solution at room temperature.

-

Stir the reaction mixture for the appropriate time, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired isoxazole derivative.[2]

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles.[7][8] this compound can readily participate in this reaction.

Caption: Huisgen cycloaddition for the synthesis of 1,2,3-triazoles.

Detailed Experimental Protocol: 1,2,3-Triazole Synthesis (Copper-Catalyzed)

This protocol outlines a heterogeneous copper-catalyzed azide-alkyne cycloaddition.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) oxide nanoparticles (CuO NPs)

-

Solvent (e.g., H₂O/t-BuOH mixture)

Procedure:

-

To a suspension of CuO nanoparticles in the chosen solvent system, add the organic azide (1 equiv) and this compound (1 equiv).

-

Heat the reaction mixture with stirring. The reaction can also be facilitated by microwave irradiation.[9]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 1,4-disubstituted-1,2,3-triazole.

[4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[10][11] In principle, the electron-rich alkyne of this compound can act as a dienophile in reactions with electron-deficient dienes (inverse-electron-demand Diels-Alder) or the pyridine ring itself could potentially act as a diene component in certain scenarios, although this is less common. While specific examples utilizing this compound in Diels-Alder reactions are not extensively reported in the reviewed literature, the general principles can be applied for the design of synthetic routes to novel quinoline and other fused pyridine systems.

Synthesis of Other Fused Heterocycles

The versatility of the ethynyl group allows for its participation in various other annulation and cyclization reactions to generate a diverse array of fused heterocyclic systems.

Pyrazolo[1,5-a]pyridines can be synthesized through the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[4] While a direct example with this compound is not provided, the methodology is applicable.

Imidazo[1,2-a]pyridines are commonly synthesized by the condensation of 2-aminopyridines with α-haloketones or through multicomponent reactions.[12][13][14] The ethynyl group of this compound can be transformed into a suitable functional group to facilitate such cyclizations.

Thiazole derivatives can be synthesized from α-haloketones and thiourea or thioamides.[3][15] The ethynyl group of this compound can be hydrated to an acetyl group, which can then be halogenated to provide the necessary precursor for thiazole synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis via the Sonogashira coupling reaction and the reactivity of its ethynyl group in cycloaddition and other cyclization reactions make it an attractive starting material for the construction of complex molecular architectures. The methodologies outlined in this guide provide a solid foundation for the design and execution of synthetic routes to novel fused pyridine derivatives with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this scaffold, particularly in less common cycloaddition modes and multicomponent reactions, will undoubtedly lead to the discovery of new and valuable heterocyclic systems.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. bepls.com [bepls.com]

- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. mdpi.com [mdpi.com]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 14. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early-Stage Research on 5-Ethynyl-2-methoxypyridine Derivatives

Executive Summary: The 5-ethynyl-2-methoxypyridine scaffold is a promising heterocyclic structure in modern medicinal chemistry. The unique combination of a pyridine ring, an electron-donating methoxy group, and a reactive ethynyl group provides a versatile platform for developing novel therapeutic agents.[1] Early-stage research has identified significant potential for these derivatives in oncology and virology, with activities including the inhibition of critical cellular transporters and potential modulation of key signaling pathways.[2][3] This guide summarizes the current knowledge on the synthesis, biological activities, and mechanisms of action of these compounds, providing detailed experimental protocols and data for researchers in drug discovery and development.

Introduction to the this compound Core

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, prized for their unique electronic properties and ability to be readily functionalized.[1][4] The incorporation of an ethynyl group at the C5 position and a methoxy group at the C2 position of the pyridine ring creates a molecule with distinct regions for chemical modification and biological interaction. The ethynyl group, in particular, is a valuable functional group in drug design, known for its ability to form strong interactions, including covalent bonds, with biological targets.[1][2] Derivatives of this core structure have shown potential as anticancer, antiviral, and enzyme-inhibiting agents.[2][5][6]

Synthesis Strategies

The generation of this compound derivatives primarily relies on palladium-catalyzed cross-coupling reactions, which allow for the precise introduction of the ethynyl moiety onto the pyridine ring.

Experimental Protocols

Protocol 1: Sonogashira Coupling

This is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][6]

-

Reaction Setup: To an oven-dried flask, add the 5-halo-2-methoxypyridine (1 equivalent), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.02-0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (0.04-0.10 equivalents).

-

Solvent and Reagents: Add a suitable solvent (e.g., THF or 1,4-dioxane) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

-

Alkyne Addition: Add the desired terminal alkyne (1.1-1.5 equivalents) to the mixture.

-

Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the solvent under reduced pressure, and purify the residue using column chromatography to yield the final product.

Protocol 2: Stille Coupling

This method involves the coupling of an organostannane with an organic halide.[2]

-

Reaction Setup: In a reaction vessel, combine the 5-halo-2-methoxypyridine (1 equivalent) and a palladium catalyst, for instance, Pd(PPh3)2Cl2.[7]

-

Solvent and Reagents: Add a solvent such as dioxane.[7]

-

Stannane Addition: Introduce tributyl(ethynyl)tin (1.1 equivalents) to the mixture.[2]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at reflux (e.g., 100 °C) for several hours (e.g., 18 hours).[7]

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Biological Activities and Therapeutic Potential

Anticancer Activity

Derivatives of the 2-methoxypyridine core have demonstrated notable cytotoxic activities against various cancer cell lines.[5] A specific derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, was identified as a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key protein in tumor metabolism.[3]

| Compound ID | Cell Line | IC50 (µM) | Target/Activity | Reference |

| 4a | HT29 (colorectal) | 2.243 ± 0.217 | Cytotoxic | [5] |

| 4a | MRC5 (normal) | 2.222 ± 0.137 | Cytotoxic | [5] |

| 18n | MDA-MB-231 | - | MCT4 Inhibition | [3] |

| 12 | MCF-7 (breast) | 3.1 | Antiproliferative | [8] |

| 11 | MCF-7 (breast) | 1.2 | Antiproliferative | [8] |

Note: Compounds 4a, 11, and 12 are broader 2-methoxypyridine derivatives, included to show the general potential of the scaffold. Compound 18n is a direct this compound derivative.

Antiviral Activity

The 5-ethynyl-pyrimidine scaffold is a known pharmacophore in antiviral drug discovery. Carbocyclic analogues of 5-ethynyl-2'-deoxyuridine have shown modest activity against herpes simplex virus (HSV), types 1 and 2, suggesting that the 5-ethynyl group is a key component for antiviral effects.[6] This indicates that this compound derivatives are promising candidates for further antiviral screening.[2]

Mechanism of Action

The biological effects of this compound derivatives can be attributed to several potential mechanisms, primarily the inhibition of specific protein targets.

Inhibition of Monocarboxylate Transporter 4 (MCT4)

Tumor cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate. To prevent toxic intracellular acidification, cancer cells upregulate transporters like MCT4 to efflux lactate.[3] Inhibition of MCT4 leads to intracellular lactate accumulation, a drop in pH, and ultimately, a reduction in cancer cell viability.

Hypothesized Kinase Inhibition

Structurally similar pyrimidine derivatives are well-documented kinase inhibitors.[9] The pyrimidine core can act as a hinge-binding motif within the ATP-binding pocket of kinases. While not yet confirmed for this compound specifically, it is hypothesized that these compounds could inhibit key kinases involved in cancer progression, such as VEGFR-2, EGFR, or Aurora kinases.[9]

Key Experimental Protocols (Biological Assays)

A robust evaluation of this compound derivatives requires a series of standardized in vitro assays.

Protocol 3: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Lactate Efflux Assay

This assay directly measures the inhibition of MCT4 activity.[3]

-

Cell Culture: Culture MCT4-expressing cells (e.g., MDA-MB-231) to confluence.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1 hour).

-

Lactate Measurement: Collect the extracellular medium at various time points after incubation.

-

Analysis: Measure the lactate concentration in the collected medium using a commercial lactate assay kit.

-

Quantification: Compare the rate of lactate efflux in treated cells to that of vehicle-treated control cells to determine the extent of inhibition.

Conclusion and Future Directions

Early-stage research strongly supports the this compound core as a valuable scaffold for drug discovery. The demonstrated activity of a derivative against MCT4 highlights a clear path forward in oncology, targeting tumor metabolism.[3] The potential for these compounds as kinase inhibitors and antiviral agents also warrants further investigation.[6][9] Future efforts should focus on synthesizing a broader library of derivatives to establish clear structure-activity relationships (SAR), conducting comprehensive screening against diverse cancer cell lines and viral panels, and performing in-depth mechanistic studies to validate hypothesized targets. The development of potent and selective derivatives could lead to novel therapeutics for challenging diseases.

References

- 1. This compound | 663955-59-7 | Benchchem [benchchem.com]

- 2. Buy 5-Ethynyl-2-methoxypyrimidine (EVT-1693125) | 1059705-07-5 [evitachem.com]

- 3. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 5-Ethynyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The resulting arylalkynes are key structural motifs in numerous biologically active compounds.

5-Ethynyl-2-methoxypyridine is a valuable building block in drug discovery due to the presence of the electron-rich methoxypyridine ring, which can engage in favorable interactions with biological targets, and the reactive ethynyl group that allows for its incorporation into larger molecular scaffolds via reactions like the Sonogashira coupling. These application notes provide a detailed protocol for the Sonogashira coupling reaction using this compound with a representative aryl halide, offering a foundational method for the synthesis of novel pyridine-containing compounds.

Reaction Principle and Workflow

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to scavenge the hydrogen halide generated during the reaction.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for a representative Sonogashira coupling reaction between an aryl bromide and this compound. This data is based on a procedure for a similar coupling reaction.[1]

| Parameter | Value |

| Aryl Halide | 3,6-dibromoisothiazolo[4,3-b]pyridine |

| Equivalents of Aryl Halide | 1.0 eq. |

| Alkyne | This compound |

| Equivalents of Alkyne | 3.0 eq. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |

| Catalyst Loading | 0.02 eq. (2 mol%) |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Co-catalyst Loading | 0.01 eq. (1 mol%) |

| Base | Triethylamine (Et₃N) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 65 °C |

| Reaction Time | 12-24 hours |

Experimental Protocol

This protocol details a general procedure for the Sonogashira coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (e.g., 3,6-dibromoisothiazolo[4,3-b]pyridine)

-

This compound

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add the aryl bromide (1.0 eq.), this compound (3.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.01 eq.).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

To the flask, add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide), followed by anhydrous triethylamine.

-

Stir the reaction mixture at 65 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.

Visualization of Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Concluding Remarks

The Sonogashira coupling reaction of this compound provides an efficient and modular route for the synthesis of a diverse range of substituted pyridine derivatives. The protocol described herein serves as a robust starting point for researchers in drug discovery and medicinal chemistry. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates. The versatility of this reaction allows for the facile introduction of the 2-methoxypyridine moiety into complex molecular architectures, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Sonogashira Coupling of 5-Ethynyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of palladium catalysts in the Sonogashira coupling of 5-ethynyl-2-methoxypyridine with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 2-methoxy-5-(arylethynyl)pyridines, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The versatility and mild reaction conditions of the Sonogashira coupling have made it a cornerstone in modern organic synthesis. This document outlines the application of this methodology to the coupling of this compound with various aryl halides, providing quantitative data and detailed experimental protocols to facilitate its use in research and development.

Data Presentation

The following table summarizes the results of palladium-catalyzed Sonogashira coupling reactions between this compound and a range of substituted aryl halides. The data highlights the versatility of the palladium catalyst system in accommodating various functional groups on the aryl halide partner.

| Entry | Aryl Halide | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 1 | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 78 |

| 2 | 1-bromo-3-chloro-5-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 82 |

| 3 | 3-bromo-5-(trifluoromethyl)benzonitrile | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 75 |

| 4 | 1-bromo-3-(trifluoromethoxy)benzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 85 |

| 5 | 1-bromo-3-methoxy-5-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 79 |

| 6 | 1-bromo-3-fluoro-5-methoxybenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 88 |

| 7 | 1-bromo-3,5-difluorobenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 91 |

| 8 | 1-bromo-3,5-dichlorobenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 86 |

| 9 | 1-bromo-3,5-dimethylbenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 93 |

| 10 | 3-bromopyridine | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | THF | 16 | 60 | 72 |

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound with aryl halides.

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.10 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF to the flask, followed by triethylamine.

-

Stir the reaction mixture at 60 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.[1]

-

Wash the filtrate with saturated aqueous ammonium chloride, followed by saturated aqueous sodium bicarbonate, and finally with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-5-(arylethynyl)pyridine.

Specific Protocol: Synthesis of 2-methoxy-5-((3-fluoro-5-(trifluoromethyl)phenyl)ethynyl)pyridine (Entry 1)

This protocol provides a specific example for the synthesis of one of the compounds listed in the data table.

Materials:

-

This compound (133 mg, 1.0 mmol)

-

1-bromo-3-fluoro-5-(trifluoromethyl)benzene (267 mg, 1.1 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol)

-

Copper(I) iodide (19 mg, 0.1 mmol)

-

Triethylamine (0.42 mL, 3.0 mmol)

-

Anhydrous THF (10 mL)

-

Inert gas (Argon)

Procedure:

-

In a 25 mL Schlenk flask maintained under an argon atmosphere, combine this compound (133 mg, 1.0 mmol), 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (267 mg, 1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe.

-

Stir the reaction mixture at 60 °C for 16 hours.

-

Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

After completion, allow the reaction to cool to room temperature.

-

Dilute the reaction mixture with 20 mL of diethyl ether and filter through a short pad of Celite. Wash the Celite pad with an additional 10 mL of diethyl ether.

-

Combine the organic filtrates and wash with 15 mL of saturated aqueous NH₄Cl, 15 mL of saturated aqueous NaHCO₃, and 15 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-methoxy-5-((3-fluoro-5-(trifluoromethyl)phenyl)ethynyl)pyridine as a solid (242 mg, 78% yield).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide.

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.

References

Application Notes and Protocols for Copper-Free Sonogashira Coupling of 5-Ethynyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-free Sonogashira coupling reaction of 5-ethynyl-2-methoxypyridine with various aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules, offering a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The elimination of copper co-catalysts addresses issues such as the formation of alkyne homocoupling byproducts and simplifies product purification, making it a preferred method in many modern synthetic applications.[3]

Introduction

The Sonogashira cross-coupling reaction is a powerful tool for the construction of C(sp²)-C(sp) bonds.[1] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the development of copper-free conditions has gained significant traction to avoid the drawbacks associated with copper, such as the need for strictly anaerobic conditions and the formation of undesired homocoupled alkyne side products.[3] this compound is a valuable building block in drug discovery, and its efficient coupling under mild, copper-free conditions is of significant interest.

This document outlines a general protocol for the copper-free Sonogashira coupling of this compound with a variety of aryl bromides, facilitated by a commercially available, air-stable palladium precatalyst. The provided methodology is characterized by its mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[3]

Data Presentation